4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-26-17-7-11-23(12-8-17)16-5-9-24(10-6-16)21(25)22-15-13-18(27-2)20(29-4)19(14-15)28-3/h13-14,16-17H,5-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWEDVFFBGWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trimethoxyphenyl group is known to interact with proteins such as tubulin, affecting cell division and growth .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Tubulin Polymerization Inhibitors
Triazole Analogs of CA-4
1,2,3-Triazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compounds 15 and 16 in ) exhibit tubulin polymerization inhibition comparable to CA-1 (IC₅₀ = 3.5 µM), with IC₅₀ values of 5.2 µM and 4.5 µM, respectively. However, these analogs show reduced cytotoxicity compared to CA-4, suggesting that the triazole ring may compromise cell permeability or target engagement .
Combretastatin A-4 (CA-4) Prodrugs
CA-4 derivatives, such as phosphate salts (e.g., sodium salt 1n), were developed to address poor water solubility. While the parent compound CA-4 has nanomolar cytotoxicity, its prodrugs maintain efficacy after hydrolysis in vivo. In contrast, 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide lacks prodrug modifications but may benefit from the bipiperidine group’s inherent solubility .
Substituent Effects on Bioactivity
Methoxy Positioning
The 3,4,5-trimethoxyphenyl group is superior to 2,4,5-trimethoxyphenyl in most cancer cell lines (e.g., HeLa), except in MCF7 breast cancer cells, where both substituents show similar potency . This highlights the importance of methoxy group orientation for target binding.
Bipiperidine vs. Benzamide Scaffolds
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide () shares the same aryl group but lacks the bipiperidine moiety.
Cytotoxicity and Selectivity
Triazole vs. Bipiperidine Derivatives
1,4-Disubstituted triazoles () are less cytotoxic than CA-4, whereas bipiperidine carboxamides (e.g., SID 2848719 in ) with sulphonyl groups show potent activity (pKa ~15.97), suggesting better cellular uptake .
Dihydropyrimido Benzimidazole Analogs
N-(2,4-Dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide () incorporates a complex heterocyclic core. While its activity is unspecified, the trimethoxyphenyl group aligns with antimitotic SAR trends .
Biological Activity
4-Methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 407.5 g/mol
- CAS Number : 1798461-13-8
- Chemical Structure : The compound features a bipiperidine core substituted with a methoxy and trimethoxyphenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The detailed synthetic pathway includes the formation of the bipiperidine structure followed by the introduction of the methoxy and trimethoxy substituents.
Cytotoxicity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Results : In vitro studies have shown that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC value indicating potent activity compared to standard chemotherapeutics like cisplatin .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various in vitro assays:
- Assays Used : DPPH radical scavenging and ABTS assay.
- Findings : The compound demonstrated a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
The proposed mechanisms underlying the biological activities of this compound include:
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Mechanism : Modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.
Case Studies
Recent studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to reduced tumor growth in MCF-7 xenograft models.
- Lung Cancer Models : In A549 cell models, it showed enhanced sensitivity to conventional chemotherapy when used in combination.
Q & A
What are the recommended methodologies for identifying biological targets of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide in cancer research?
Basic Question
To identify biological targets, employ a combination of:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for mapping conformational changes in target proteins upon ligand binding.
Cross-validate findings using RNA interference (RNAi) or CRISPR-Cas9 knockout models to confirm target dependency in cellular assays .
How can researchers design experiments to resolve contradictions in binding affinity data across different assay platforms (e.g., enzymatic vs. cellular assays)?
Advanced Question
Address discrepancies through:
- Orthogonal Assay Validation : Compare results from fluorescence polarization (FP), radiometric, and label-free platforms.
- Cellular Context Analysis : Account for membrane permeability (logP > 3.5) and efflux ratios (P-gp/MRP1 inhibition assays).
- Proteomic Profiling : Use thermal shift assays (TSA) to verify target engagement in live cells.
Statistical reconciliation via multivariate regression models can isolate assay-specific variables (e.g., pH, ionic strength) .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Question
Essential methods include:
- HPLC-PDA (≥98% purity threshold; C18 column, 0.1% TFA/ACN gradient).
- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation (error < 2 ppm).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry at the bipiperidine core.
- X-ray Powder Diffraction (XRPD) for polymorph screening (critical for solubility studies) .
What computational strategies are optimal for modeling the compound's interactions with tubulin or kinase targets?
Advanced Question
Leverage hybrid approaches:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to assess binding mode stability (≥100 ns trajectories).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic residues (e.g., tubulin’s Vinca domain).
- Free Energy Perturbation (FEP) : Predict ΔΔG values for methoxy group modifications.
Validate with cryo-EM density maps for tubulin complexes .
How can synthetic routes be optimized to address stereochemical challenges in the bipiperidine-carboxamide scaffold?
Basic Question
Optimization strategies:
- Chiral Resolution : Use (R)- and (S)-Tartaric acid for diastereomeric salt formation.
- Asymmetric Catalysis : Employ Pd-catalyzed Ullmann coupling with BINAP ligands (ee > 95%).
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C vs. 24 hr conventional).
Monitor intermediates via LC-MS to minimize epimerization .
What methodologies are recommended for managing large datasets from high-throughput screening (HTS) studies involving this compound?
Advanced Question
Implement a FAIR data framework :
- AI-Driven Clustering : Use unsupervised learning (t-SNE, UMAP) to group hits by structural/activity profiles.
- Cheminformatics Pipelines : Tools like KNIME or Pipeline Pilot for automated SAR analysis.
- Blockchain Encryption : Secure raw data integrity (e.g., Hyperledger Fabric for audit trails).
Cross-reference with PubChem BioAssay datasets to identify off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
